molecular formula C18H20N2O2 B11123265 2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol

2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propan-2-ol

Cat. No.: B11123265
M. Wt: 296.4 g/mol
InChI Key: HGIOYWCYOHFWJE-UHFFFAOYSA-N
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Description

2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of o-phenylenediamine with phenoxyacetic acid to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with 2-bromo-1-phenoxyethane under basic conditions to introduce the phenoxyethyl group. The final step involves the reduction of the resulting intermediate to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery.

    Medicine: It may be investigated for therapeutic applications, including as a potential treatment for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity or selectivity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Phenoxyethanol: A simpler compound with antiseptic and preservative properties.

    2-Phenoxyethylamine: Another derivative with potential biological activities.

Uniqueness

2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-2-OL is unique due to the combination of the benzimidazole core and the phenoxyethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-2-ol

InChI

InChI=1S/C18H20N2O2/c1-18(2,21)17-19-15-10-6-7-11-16(15)20(17)12-13-22-14-8-4-3-5-9-14/h3-11,21H,12-13H2,1-2H3

InChI Key

HGIOYWCYOHFWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O

Origin of Product

United States

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